[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7S/c1-19-8-2-4-9(5-3-8)20(17,18)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOHLNQUNYXWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the sulfonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxymethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of [Carboxymethyl(4-hydroxybenzenesulfonyl)amino]acetic acid.
Reduction: Formation of [Carboxymethyl(4-methoxybenzenesulfanyl)amino]acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids (CSAB)
These derivatives (e.g., CSAB compounds 16–20) feature a carboxymethylsulfanyl group instead of a sulfonamide. They exhibit ~10× stronger cytostatic activity against HeLa cells compared to their parent ketovinyl acids, attributed to enhanced Michael addition reactivity with thiol groups in biological targets .
3-[(Carboxymethyl)thio]-1H-1,2,4-triazol-5-thione Derivatives
Used in cephalosporin antibiotics, these compounds replace the 4-methoxybenzenesulfonyl group with a triazole-thione ring. Their synthesis involves nucleophilic displacement reactions, similar to the sulfonamide coupling in the target compound .
2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic Acid
This analogue substitutes the 4-methoxy group with a bromophenyl carbamoyl moiety.
Key Findings :
- CSAB derivatives outperform the target compound’s structural precursors in cytostatic activity due to their reactive sulfanyl groups .
- Aminoacetic acid-based anticonvulsants (e.g., compounds 3–17 in ) show lower thermal stability (decomposition at 233°C) compared to sulfonamide derivatives, which likely exhibit higher thermal resistance due to aromatic stabilization .
Physicochemical Properties
Thermal Data: Epoxy composites modified with aminoacetic acid show a ~500% increase in Tmax heat release (106 → 585 J/g) compared to unmodified variants, suggesting that carboxymethyl-sulfonamide derivatives may similarly enhance polymer curing kinetics .
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare [Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid?
- Methodology : Synthesis involves sulfonamide bond formation between 4-methoxybenzenesulfonyl chloride and an aminoacetic acid derivative. Key steps include:
- (a) Sulfonylation: Reacting the amine group with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide moiety.
- (b) Carboxymethylation: Introducing the carboxymethyl group via alkylation or coupling reagents (e.g., EDC/HOBt).
- (c) Purification: Recrystallization or column chromatography to isolate the product .
- Reference Reactions : Michael-type addition (thioglycolic acid to α,β-unsaturated ketones) and Friedel-Crafts acylation are analogous strategies for similar sulfonamide derivatives .
Q. How is the structural identity of this compound confirmed?
- Analytical Techniques :
- NMR Spectroscopy : 1H and 13C NMR to identify protons/carbons in the sulfonamide, methoxy, and carboxymethyl groups. DEPT-135 distinguishes CH, CH2, and CH3 signals.
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1700 cm⁻¹ (carboxylic acid C=O).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the synthetic yield of this compound?
- Key Variables :
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonylation efficiency.
- Temperature : Controlled cooling (0–5°C) prevents side reactions during exothermic steps.
- Catalysis : DMAP or NaHCO3 accelerates sulfonamide formation.
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?
- Experimental Design :
- Standardized Assays : Use fixed concentrations (e.g., 10 µM) and incubation times (24–48 hrs) to minimize variability.
- Structural Analog Comparison : Compare activity with fluorinated or methoxy-substituted analogs (e.g., ’s table) to identify substituent effects.
- Meta-Analysis : Correlate synthetic purity (HPLC >95%) with biological outcomes, as impurities may skew results (e.g., ’s concentration-dependent larval survival) .
Q. What computational tools predict the interaction of this compound with enzymatic targets?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to enzymes (e.g., carbonic anhydrase or proteases).
- DFT Calculations : Assess electronic effects of substituents (e.g., methoxy’s electron-donating resonance) on binding stability.
- Case Study : Fluorinated analogs () show altered electronic profiles, impacting target interactions .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for sulfonamide-containing compounds?
- Resolution Strategy :
- pH-Dependent Solubility : Test solubility across pH 2–8 (simulating physiological conditions). The carboxymethyl group enhances aqueous solubility at neutral pH.
- Counterion Screening : Compare hydrochloride vs. sodium salt forms (e.g., ’s safety data for similar acids).
Comparative Structural Analysis
Q. How does the methoxy group in this compound influence reactivity compared to halogenated analogs?
- Electronic Effects :
- The methoxy group donates electron density via resonance, reducing electrophilicity at the sulfonamide sulfur.
- Contrast with fluorinated analogs (), where electron-withdrawing fluorine increases sulfonyl group reactivity.
- Biological Impact : Methoxy substitution may reduce off-target interactions compared to halogenated derivatives .
Synthetic Process Scaling
Q. What challenges arise when transitioning from lab-scale to pilot-scale synthesis?
- Key Issues :
- Heat Dissipation : Exothermic sulfonylation requires jacketed reactors for temperature control.
- Purification : Centrifugal partition chromatography (CPC) scales better than traditional columns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
